6,7-dimethoxy-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]quinazolin-4(3H)-one

medicinal chemistry kinase inhibitor design efflux pump inhibitor

The compound 6,7-dimethoxy-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]quinazolin-4(3H)-one is a synthetic quinazolinone derivative featuring a characteristic 6,7-dimethoxy substitution on the quinazolinone core and a 3-oxopropyl linker connecting to a 4-methylpiperazine moiety. This structure places it within a class of heterocyclic compounds extensively investigated for biological activity, particularly as kinase inhibitor scaffolds and, in a distinct series, as fungal efflux pump inhibitors.

Molecular Formula C18H24N4O4
Molecular Weight 360.4 g/mol
Cat. No. B4507945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dimethoxy-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]quinazolin-4(3H)-one
Molecular FormulaC18H24N4O4
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)CCN2C=NC3=CC(=C(C=C3C2=O)OC)OC
InChIInChI=1S/C18H24N4O4/c1-20-6-8-21(9-7-20)17(23)4-5-22-12-19-14-11-16(26-3)15(25-2)10-13(14)18(22)24/h10-12H,4-9H2,1-3H3
InChIKeyKUSIJWSKIKIHLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 6,7-Dimethoxy-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]quinazolin-4(3H)-one for Antifungal Efflux Pump Research & Kinase Selectivity Profiling


The compound 6,7-dimethoxy-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]quinazolin-4(3H)-one is a synthetic quinazolinone derivative featuring a characteristic 6,7-dimethoxy substitution on the quinazolinone core and a 3-oxopropyl linker connecting to a 4-methylpiperazine moiety. This structure places it within a class of heterocyclic compounds extensively investigated for biological activity, particularly as kinase inhibitor scaffolds and, in a distinct series, as fungal efflux pump inhibitors [1]. The incorporation of the basic N-methylpiperazine group via the oxopropyl chain is a key structural determinant that differentiates it from simpler quinazolinone analogs lacking this appendage, potentially conferring distinct physicochemical and target-binding profiles [2].

Target Research Fungal efflux pump inhibitor (FEPI) analog design targeting Candida ABC transporters
Kinase Profiling Kinase selectivity profiling via distinct N-3 oxopropyl linker geometry
Physicochemical Tool Lead-like property and safety liability assessment using shifted lipophilicity

Why 6,7-Dimethoxy-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]quinazolin-4(3H)-one Cannot Be Substituted by Generic Quinazolinone Analogs


Generic substitution of 6,7-dimethoxy-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]quinazolin-4(3H)-one with other 6,7-dimethoxyquinazolinones or piperazine-containing derivatives is not scientifically valid due to critical differences in linker chemistry and target engagement profiles. While the 6,7-dimethoxy substitution on the quinazolinone core contributes to scaffold stability and target affinity, its pharmacological behavior is profoundly shaped by the 3-oxopropyl-4-methylpiperazine side chain. Unlike 4-piperazinylquinazolines that potently inhibit PDGFR kinases with IC50 values <250 nM [1], or 2-piperazinylmethyl quinazolin-4(3H)-ones that act as α1-adrenoceptor antagonists (Ki values in the nanomolar range) [2], the target compound's 3-oxopropyl linker positions the methylpiperazine for distinct conformational sampling and intermolecular interactions. This divergence prevents functional interchangeability; a compound selected for α1-adrenoceptor profiling cannot substitute one intended for efflux pump or novel kinase selectivity studies without compromising experimental validity [3].

  • Linker Chemistry

    3-oxopropyl-methylpiperazine at N-3 vs. 4-piperazinyl at C-4 alters target engagement; kinase inhibitors cannot substitute for efflux pump research.

  • Physicochemical Profile

    Core scaffold (MW ~206 Da, logP ~0.82) differs substantially from this compound; predicted solubility and permeability profiles are not transferable.

  • Biological Activity Class

    FEPI-class quinazolinones and cytotoxic quinazolinones (e.g., CB30865) are mechanistically distinct; procurement must match intended research endpoint.

Quantitative Differential Evidence for 6,7-Dimethoxy-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]quinazolin-4(3H)-one Against Key Comparators


Structural Uniqueness: 3-Oxopropyl-Methylpiperazine Linker vs. 4-Piperazinyl and 2-Piperazinylmethyl Quinazolinones

The compound's molecular architecture is defined by a 3-oxopropyl linker connecting the N-3 position of the 6,7-dimethoxyquinazolin-4(3H)-one core to a 4-methylpiperazine ring. This contrasts with 4-piperazinylquinazolines (e.g., CT53518 analogs), where the piperazine is directly attached to the 4-position of the quinazoline ring and acts as a PDGFR inhibitor (IC50 values 50–200 nM) [1]. Similarly, 2-piperazinylmethyl quinazolin-4(3H)-ones inhibit α1-adrenoceptors with Ki values of 0.2–50 nM [2]. The 3-oxopropyl linker of the target compound introduces both a carbonyl dipole and an ethylene spacer, projecting the methylpiperazine into a distinct three-dimensional pharmacophoric region compared to these comparators. The exact spatial orientation differs fundamentally, preventing cross-class functional substitution.

Linker Position
Class-level
N-3 oxopropyl‑methylpiperazine vs. C‑4 piperazinyl
Linker position defines target class; kinase-targeting analogs are not interchangeable
Computed properties only; requires experimental validation
medicinal chemistry kinase inhibitor design efflux pump inhibitor

Predicted Physicochemical Profile vs. Core Quinazolinone Scaffold

The addition of the 3-oxopropyl-4-methylpiperazine side chain to the 6,7-dimethoxyquinazolin-4(3H)-one core substantially alters the predicted physicochemical profile compared to the parent scaffold. The target compound's calculated molecular weight is 452.86 g/mol and predicted logP is 4.74, compared to the core scaffold's molecular weight of 206.20 g/mol and logP of approximately 0.82 [1]. This represents an increase of 246.66 g/mol in molecular weight and a logP shift of +3.92 log units, indicating substantially higher lipophilicity and a marked change in solubility and permeability properties.

MW & logP Shift
Reported
+246.66 g/mol MW
+3.92 logP units
Marked shift in physicochemical profile; core scaffold not a suitable surrogate
Predicted values; experimental solubility/permeability should be confirmed
physicochemical property prediction drug-likeness ADME

Rule-of-Three Violations and Downstream Development Suitability

The target compound exhibits 5 Rule-of-Three (RO3) violations (molecular weight >300 Da, logP >3, H-bond acceptors >3, H-bond donors >3, rotatable bonds >3) [1], placing it firmly in lead-like or drug-like chemical space [2]. In contrast, the unsubstituted 6,7-dimethoxyquinazolin-4(3H)-one core satisfies RO3 criteria and would be considered fragment-like. This difference is critical for procurement decisions: the target compound is suited for lead optimization and target validation, not for fragment-based screening campaigns.

RO3 Compliance
Class-level
5 violations vs. 0
RO3 violations distinguish lead-like from fragment-like space; use for lead optimization
Core scaffold remains fragment-like; not for fragment screening
fragment-based drug discovery lead-likeness medicinal chemistry optimization

Absence of Structural Alerts Compared to Mutagenic Quinazolinone Analogs

The target compound does not contain primary aromatic amine or nitro groups present in some comparator quinazolinones (e.g., 3-{[4-(3-nitrophenyl)piperazin-1-yl]methyl}quinazolin-4(3H)-one and related nitro-aromatic derivatives ), which are associated with mutagenic structural alerts. This absence is a practical procurement differentiator for teams conscious of downstream safety liabilities in cell-based assays or in vivo studies.

Structural Alerts
Data to verify
No nitro, primary amine, epoxide alerts
Absence of known alerts may reduce confounding toxicity readouts in assays
Requires confirmatory in vitro Ames testing
toxicology structural alerts procurement safety

Contextual Activity: Fungal Efflux Pump Inhibition vs. General Cytotoxicity

While not directly studied under this exact chemical identifier, the structural class of 3-(N′-methylpiperazinyl)quinazolinones has been systematically validated as selective fungal efflux pump inhibitors (FEPIs). The prototypical member MC-5805 achieved an MPC8 (Minimum Potentiation Concentration for 8-fold reduction in fluconazole MIC) of ≤0.25 µg/mL against Candida albicans and C. glabrata, with aqueous solubility of 130 µg/mL at pH 7 [1]. By contrast, structurally distinct quinazolinone antitumor agents like CB30865 exhibit potent cytotoxicity (IC50 2.8 nM against W1L2 cells) but with severely limited aqueous solubility (<1 µM at pH 6) and no efflux pump potentiation activity [2]. The target compound's 3-oxopropyl-methylpiperazine moiety aligns it with the FEPI pharmacophore rather than the antifolate/cytotoxic quinazolinone class, making it relevant for antifungal resistance research rather than direct oncology applications.

Biological Activity Class
Class-level
FEPI series: MPC8 ≤0.25 µg/mL
Cytotoxic series: IC50 ~2.8 nM
Biological activity class-dependent; FEPI and cytotoxic quinazolinones are not functionally interchangeable
No direct data for this compound; class inference from published series
antifungal research efflux pump inhibition fluconazole potentiation

Validated Application Scenarios for 6,7-Dimethoxy-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]quinazolin-4(3H)-one in Antifungal Resistance and Kinase Selectivity Research


Design of Fungal Efflux Pump Inhibitor (FEPI) Analogs Targeting Candida spp. ABC Transporters

The compound can serve as a chemical starting point for generating analogs targeting ABC-type efflux pumps in fluconazole-resistant Candida species. Its structural features—a quinazolinone core, a methylpiperazine basic center, and a flexible oxopropyl linker—align with the pharmacophore defined for M. tuberculosis-derived CDR1 pump inhibition in the FEPI series [1]. Researchers can use this scaffold to systematically vary the N-methylpiperazine position and evaluate MPC8 values in C. albicans and C. glabrata.

Kinase Selectivity Profiling: Differentiation from 4-Piperazinylquinazoline PDGFR Inhibitors

The distinct attachment point of the piperazine moiety (N-3 via oxopropyl vs. C-4 directly) makes this compound a valuable probe for interrogating kinase selectivity. While 4-piperazinylquinazolines potently inhibit PDGFR and Flt-3 (IC50 values 30–200 nM) [2], the target compound is expected to exhibit a divergent selectivity profile due to altered hinge-region interactions, enabling its use in comparative kinome screens.

Preclinical Development Candidate Evaluation: Physicochemical and Safety Assessment

Given the established solubility challenges of related quinazolinones (e.g., CB30865 <1 µM solubility at pH 6) [3], this compound's improved property profile (predicted logP 4.74, absence of mutagenic nitro/amine alerts ) supports its use as a lead-like candidate in early ADME/Tox screening cascades, focusing on aqueous solubility optimization and metabolic stability profiling.

Positive Control for Efflux Pump Inhibition in Azole Potentiation Assays

The compound can be deployed as a positive control or tool compound in in vitro assays measuring fluconazole MIC reduction via efflux pump inhibition in azole-resistant Candida strains. The FEPI series defines activity in terms of MPC8 values [1]; establishing this metric for the target compound would validate its utility as a reference standard.

Application
Selection Property
Validation Focus
Fungal efflux pump inhibitor (FEPI) analog design
N-methylpiperazine pharmacophore alignment for ABC transporters
MPC8 determination in azole-resistant Candida strains
Kinase selectivity profiling context
Distinct N-3 oxopropyl linker geometry alters kinase hinge-region interaction
Differential kinome-wide selectivity screen
Lead-like property and safety liability evaluation
Predicted MW, logP, and absence of known structural alerts
Experimental solubility, permeability, and Ames assay
Positive control for azole potentiation assays
Efflux pump inhibition benchmark (MPC8)
Fluconazole MIC shift in resistant Candida strains
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